Methyl 5-(6-chloro-4-(isopropylamino)pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate
Description
Methyl 5-(6-chloro-4-(isopropylamino)pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a substituted pyridine moiety. The structure includes a methyl ester group at position 2 of the thiadiazole ring and a 6-chloro-4-(isopropylamino)pyridin-3-yl substituent at position 5. The compound’s structural determination likely employs crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
methyl 5-[6-chloro-4-(propan-2-ylamino)pyridin-3-yl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-6(2)15-8-4-9(13)14-5-7(8)10-16-17-11(20-10)12(18)19-3/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPGDMNTWNKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C2=NN=C(S2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(6-chloro-4-(isopropylamino)pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate (CAS No. 1447227-78-2) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 312.78 g/mol. The structure includes a thiadiazole ring and a pyridine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| HepG2 (Liver Cancer) | 10.10 | Cell cycle arrest at G2/M phase |
The compound was found to induce cell cycle arrest in the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This was associated with an increase in pro-apoptotic markers such as Bax and caspase 9 levels, indicating its potential to trigger apoptotic pathways in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at critical phases, inhibiting cancer cell proliferation.
- Targeting Specific Pathways : The compound has shown effectiveness in down-regulating specific proteins involved in tumor growth and survival.
Case Studies
A notable case study involved the evaluation of this compound's effectiveness in a tumor-bearing mice model. The results indicated that it selectively targeted sarcoma cells while sparing normal tissues, which is crucial for reducing side effects associated with traditional chemotherapy .
Comparison with Similar Compounds
Solubility and Lipophilicity
- The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability and bioavailability compared to the ionic sodium carboxylate analogue .
- The sodium carboxylate derivative exhibits higher aqueous solubility due to its ionic nature, making it suitable for formulations requiring polar solvents.
Electronic and Steric Effects
- The isopropylamino group contributes steric bulk and hydrogen-bonding capacity, which may enhance target binding specificity compared to the unsubstituted pyridin-2-yl group in the sodium salt.
Research Findings and Data Gaps
Q & A
Q. What are the standard synthetic routes for Methyl 5-(6-chloro-4-(isopropylamino)pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate?
- Methodological Answer : The synthesis typically involves: (i) Preparation of a pyridine precursor (e.g., 6-chloro-4-(isopropylamino)pyridin-3-yl derivative) via nucleophilic substitution of chloro groups with isopropylamine under reflux in ethanol . (ii) Cyclization of a thiosemicarbazide intermediate with potassium thiocyanate and concentrated sulfuric acid to form the 1,3,4-thiadiazole core . (iii) Esterification of the carboxyl group using methanol and catalytic acid (e.g., H₂SO₄) to yield the final methyl ester . Key intermediates should be purified via recrystallization (e.g., DMSO/water mixtures) and monitored by TLC .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹), thiadiazole C-S (~680 cm⁻¹), and N-H stretches (~3300 cm⁻¹) from the isopropylamino group .
- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.9 ppm for CH₃O), pyridine protons (δ 7.5–8.5 ppm), and isopropyl splitting patterns (δ ~1.3 ppm for CH(CH₃)₂) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole-pyridine scaffold .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core?
- Methodological Answer :
- Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Catalysis : Introduce iodine in KI to accelerate thiocyanate cyclization .
- Temperature Control : Maintain reflux at 90–100°C for 8–12 hours to ensure complete ring closure while minimizing side reactions .
- pH Adjustment : Precipitate intermediates at pH 8–9 using ammonia to isolate pure thiadiazole precursors .
Q. What strategies address contradictory bioactivity results in analogs of this compound?
- Methodological Answer :
- Structural Analog Synthesis : Modify the pyridine substituents (e.g., replacing isopropylamino with morpholino or piperazino groups) to assess SAR .
- Bioassay Replication : Conduct dose-response studies under standardized conditions (e.g., fixed pH, temperature) to control variability .
- Computational Modeling : Perform docking studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity discrepancies .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the isopropyl group) by acquiring spectra at elevated temperatures .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals, particularly in the pyridine-thiadiazole junction .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of key intermediates .
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to quantify photodegradation products (e.g., ester hydrolysis to carboxylic acid) .
- Data Interpretation : Apply kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life under standard lab conditions (25°C) .
Q. What analytical approaches validate purity for biological testing?
- Methodological Answer :
- HPLC-PDA : Use a gradient method (0.1% TFA in water/acetonitrile) with UV detection at 254 nm; require ≥95% purity .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- LC-MS : Detect trace impurities (e.g., unreacted hydrazides) with high-resolution mass spectrometry .
Synthetic Challenges & Troubleshooting
Q. Why might alkylation of the thiadiazole nitrogen fail, and how is this mitigated?
- Methodological Answer :
- Steric Hindrance : Use smaller alkyl halides (e.g., methyl iodide instead of benzyl bromide) and phase-transfer catalysts (e.g., TBAB) .
- Base Selection : Replace aqueous NaOH with anhydrous K₂CO₃ in acetone to minimize hydrolysis .
- Monitoring : Track reaction progress by quenching aliquots in acidic water and analyzing precipitates via TLC .
Q. How can regioselectivity issues during pyridine functionalization be controlled?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
